1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S/c1-2-12-7-8-13-16(11-12)30-22(23-13)24-18(14-5-3-9-28-14)17(20(26)21(24)27)19(25)15-6-4-10-29-15/h3-11,18,26H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZAVSQQNJXQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 444.51 g/mol. The presence of various functional groups, including a benzo[d]thiazol and furan moieties, suggests a diverse range of biological interactions.
Antimicrobial Properties
Recent studies indicate that compounds containing benzo[d]thiazole and furan derivatives exhibit significant antimicrobial activity. For instance, similar derivatives have shown efficacy against various bacterial strains and fungi, suggesting that our compound may also possess similar properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiazole derivatives. Compounds structurally related to our target have been found to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that our compound could modulate inflammatory pathways effectively .
Hypoglycemic Activity
Studies on benzothiazole derivatives reveal their capability to enhance glucose uptake in cellular models, indicating potential use in managing diabetes. The mechanism involves modulation of glucose transporters and insulin sensitivity . Given its structural similarities, our compound may exhibit similar hypoglycemic effects.
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, such as α-amylase, which is crucial for carbohydrate digestion.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory responses or glucose metabolism.
- Cellular Signaling : The presence of hydroxyl and carbonyl groups suggests potential interactions with signaling pathways related to cell growth and inflammation.
Study 1: Antimicrobial Activity
A study demonstrated that a related thiazole derivative inhibited the growth of Candida species effectively. The compound's mechanism involved disrupting cell wall synthesis, leading to cell lysis .
Study 2: Anti-inflammatory Research
In an experimental model of arthritis, a thiazole derivative showed significant reduction in joint swelling and pain by inhibiting TNF-alpha production, suggesting that our compound might share this anti-inflammatory pathway .
Study 3: Hypoglycemic Effects
In vitro assays indicated that a structurally similar compound increased glucose uptake by up to 250% compared to controls, highlighting the potential for our compound in diabetes management .
Data Table: Comparison of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing benzo[d]thiazole and furan derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related derivatives effectively inhibit various bacterial strains and fungi by disrupting microbial cell membranes or inhibiting essential enzymes involved in cell wall synthesis.
Anti-inflammatory Effects
Thiazole derivatives have been noted for their anti-inflammatory potential. Compounds structurally related to our target have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that our compound may modulate inflammatory pathways effectively, potentially benefiting conditions such as arthritis.
Hypoglycemic Activity
Studies on benzothiazole derivatives reveal their capability to enhance glucose uptake in cellular models, indicating potential use in managing diabetes. The mechanism typically involves modulation of glucose transporters and insulin sensitivity, suggesting that our compound may exhibit similar hypoglycemic effects.
Study 1: Antimicrobial Activity
A study demonstrated that a related thiazole derivative inhibited the growth of Candida species effectively. The compound's mechanism involved disrupting cell wall synthesis, leading to cell lysis.
Study 2: Anti-inflammatory Research
In an experimental model of arthritis, a thiazole derivative showed significant reduction in joint swelling and pain by inhibiting TNF-alpha production. This suggests that our compound might share this anti-inflammatory pathway, potentially offering therapeutic benefits for inflammatory diseases.
Study 3: Hypoglycemic Effects
In vitro assays indicated that a structurally similar compound increased glucose uptake by up to 250% compared to controls. This highlights the potential for our compound in diabetes management, suggesting it could be developed into a therapeutic agent.
Data Table: Comparison of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Hypoglycemic | Enhancement of glucose uptake |
Chemical Reactions Analysis
2.1. Electrophilic Substitution
The furan rings (positions 5 and 4) are susceptible to electrophilic attack. For example:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the α-position of furan.
-
Sulfonation : SO₃ in H₂SO₄ modifies ring electronics for downstream coupling .
2.2. Nucleophilic Reactions
The thiazole ring (position 6-ethylbenzo[d]thiazol-2-yl) reacts with nucleophiles (e.g., amines) at the electron-deficient C-2 position, forming substituted derivatives.
2.3. Redox Reactions
-
Hydroxyl Group Oxidation : The 3-hydroxy group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), altering hydrogen-bonding interactions.
-
Furan Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces furan to tetrahydrofuran, modulating steric effects .
Biological Activity and Mechanistic Insights
While direct data on this compound is limited, structurally similar analogs exhibit tyrosinase inhibition and antimicrobial activity :
Molecular docking studies suggest that the hydroxyl and carbonyl groups coordinate with tyrosinase’s copper center, while the thiazole ring enhances binding via hydrophobic interactions .
Stability and Degradation
Thermogravimetric analysis (TGA) of related compounds shows decomposition above 250°C, indicating thermal stability under standard reaction conditions. Hydrolytic degradation occurs in strong acidic/basic media, cleaving the pyrrolone ring and furan-carbonyl bond .
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for preparing 1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one?
- Methodology : A multi-step approach is typical. Begin with Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., palladium-catalyzed cross-coupling of boronic acids with halides, as in ). Subsequent steps may involve:
- Condensation reactions to introduce the pyrrolone core (e.g., using Vilsmeier-Haack reagent for formylation, as in ).
- Functionalization via acylations (e.g., furan-2-carbonyl attachment via acid chloride intermediates, similar to ).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from furan, benzo[d]thiazole, and pyrrolone moieties.
- IR Spectroscopy : Confirm carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) provides absolute stereochemistry, as demonstrated for benzothiazole derivatives in .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), following protocols in .
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., HIV-1 protease inhibition, as in ).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final acylation step?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or heterogeneous catalysts (e.g., Bleaching Earth Clay, as in ) for furan-2-carbonyl coupling.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to stabilize transition states.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 1 hour vs. conventional reflux) .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodology :
- Dynamic NMR : Identify conformational exchange in solution (e.g., hindered rotation of substituents) causing peak splitting.
- DFT calculations : Compare computed chemical shifts (Gaussian, B3LYP/6-31G*) with experimental NMR to validate assignments.
- Crystallography : Resolve tautomeric or stereochemical ambiguities, as done for benzothiazole derivatives in .
Q. What strategies address purification challenges due to closely related byproducts?
- Methodology :
- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients to separate isomers.
- pH-selective crystallization : Exploit solubility differences of ionizable groups (e.g., phenolic -OH at pH 9–10) .
Q. How can the reaction mechanism for pyrrolone ring formation be elucidated?
- Methodology :
- Isotopic labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation during cyclization.
- Kinetic studies : Monitor intermediate formation via in-situ FTIR or LC-MS.
- Computational modeling : Identify transition states (e.g., via DFT) to propose stepwise vs. concerted pathways .
Methodological Notes
- Data Contradiction Analysis : Cross-validate analytical results (e.g., NMR vs. HRMS) and replicate experiments under controlled conditions (e.g., anhydrous vs. humid environments) .
- Stability Studies : Assess compound degradation under light, heat, and humidity using accelerated stability testing (ICH Q1A guidelines). Store at -20°C in amber vials with desiccants .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with biological targets, referencing ligand poses in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
